



Application Notes and Protocols: Tomopenem Synergy Testing with Beta-Lactamase Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomopenem is a carbapenem antibiotic with a broad spectrum of activity against Grampositive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP2 in Staphylococcus aureus and PBPs 2 and 3 in Escherichia coli and Pseudomonas aeruginosa.[1][2] However, the emergence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of carbapenems. Beta-lactamase inhibitors can protect carbapenems from degradation by these enzymes, potentially restoring their activity and leading to synergistic effects.

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro synergy testing of **Tomopenem** in combination with various beta-lactamase inhibitors, including clavulanate, sulbactam, tazobactam, avibactam, and vaborbactam.

Disclaimer: As of the latest literature review, specific quantitative synergy data for **Tomopenem** in combination with the aforementioned beta-lactamase inhibitors against a wide range of bacterial strains is not extensively available in published peer-reviewed literature. The data presented in the tables below are illustrative examples based on typical synergy testing results for other carbapenems, such as meropenem, and should be used as a reference for data presentation and interpretation. Researchers are strongly encouraged to generate their own experimental data for **Tomopenem** combinations.



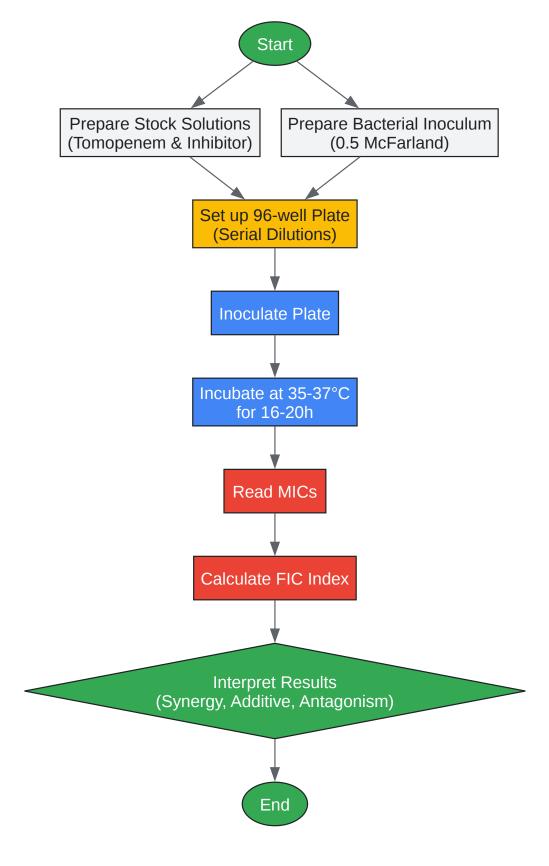
Mechanism of Synergy

The synergistic interaction between **Tomopenem** and a beta-lactamase inhibitor is primarily based on the inhibitor's ability to inactivate beta-lactamase enzymes produced by resistant bacteria. These enzymes would otherwise hydrolyze the beta-lactam ring of **Tomopenem**, rendering it ineffective. By binding to and inactivating the beta-lactamase, the inhibitor allows **Tomopenem** to reach its target PBPs, disrupt cell wall synthesis, and exert its bactericidal activity.









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References

- 1. Potent In Vitro Activity of Tomopenem (CS-023) against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of beta-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
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